Takinib
カタログ番号 B611130
CAS番号:
1111556-37-6
分子量: 322.36
InChIキー: UOZVVPXKJGOFIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
Takinib is a selective inhibitor of TAK1/MAP3K7 kinase, a key regulator of cell death . It binds in the TAK1 ATP-binding pocket with an IC50 value of 9.5 nM . Takinib selectively induces apoptosis following TNF-α stimulation in rheumatoid arthritis and breast cancer .
Synthesis Analysis
The synthesis of Takinib involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an appropriate amine in n-propanol at 150°C . The reaction is carried out in a sealed tube and is refluxed overnight .Molecular Structure Analysis
Takinib is a small molecule with the molecular formula C18H18N4O2 . It preferentially binds and inhibits TAK1 over other targets . The X-ray structure reveals that Takinib binds deep in the ATP-binding pocket of TAK1 .Physical And Chemical Properties Analysis
Takinib is a solid substance with a molecular weight of 322.36 g/mol . Its CAS number is 1111556-37-6 . It is supplied as a lyophilized powder and is soluble in DMSO at 50 mg/mL .科学的研究の応用
Rheumatoid Arthritis
- Scientific Field: Medical Science, Rheumatology
- Summary of Application: Takinib has been found to inhibit inflammation in human rheumatoid arthritis synovial fibroblasts by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway .
- Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
- Results or Outcomes: The study found that Takinib led to an unexpected increase in IL-1β-induced TAK1 phosphorylation, while simultaneously demonstrating the inhibition of the JAK/STAT pathway in RASFs . The findings suggest that Takinib inhibits inflammatory markers mainly by interfering with IL-1β-induced STAT3 and JNK .
Cancer and Autoimmune Disease
- Scientific Field: Oncology, Immunology
- Summary of Application: Takinib, a selective TAK1 inhibitor, has been found to broaden the therapeutic efficacy of TNF-α inhibition for cancer and autoimmune disease .
- Methods of Application: The study investigated the kinetics of the Takinib-TAK1 interaction by determining how this interaction is affected by increasing ATP concentrations . The activity of purified TAK1 protein was assayed in the presence of DMSO (vehicle), 10nM, and 50nM Takinib and increasing concentrations of ATP .
- Results or Outcomes: The study found that Takinib induces apoptosis in a TNF-α-dependent manner in rheumatoid arthritis and breast cancer models . It also revealed a substrate-like mechanism for autophosphorylation for TAK1 .
Gouty Arthritis
- Scientific Field: Medical Science, Rheumatology
- Summary of Application: Takinib has been found to inhibit inflammation in diseases such as gouty arthritis . The central position it occupies between the mitogen activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways makes it an attractive therapeutic target .
- Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
- Results or Outcomes: An analysis through Western blot showed an unexpected increase in IL-1β-induced TAK1 phosphorylation—a prerequisite for and indicator of its functional potential—by takinib while simultaneously demonstrating the inhibition of the JAK/STAT pathway .
Inflammatory Disease
- Scientific Field: Immunology
- Summary of Application: Takinib has utility in the treatment of inflammatory disease by locally suppressing TNF production from invading macrophages .
- Methods of Application: The study did not provide specific details on the methods of application or experimental procedures .
- Results or Outcomes: The study did not provide specific details on the results or outcomes obtained .
Traumatic Brain Injury
- Scientific Field: Neurology
- Summary of Application: Takinib has shown promising activity in preclinical studies for the treatment of traumatic brain injury (TBI). It has been found to suppress TBI progression in rats by decreasing TAK1, p-TAK1, nuclear p65, and ionized calcium-binding adaptor molecule 1 levels while upregulating IκB-α expression .
- Methods of Application: A modified Feeney’s weight-drop model was employed to cause TBI in mature male Sprague-Dawley rats. One day after induction of TBI in the rats, they received an intracerebroventricular injection of takinib, and their histopathology and behavior were assessed .
- Results or Outcomes: Takinib significantly inhibited the production of two pro-inflammatory factors, tumor necrosis factor-α, and interleukin-1β. Furthermore, takinib remarkably upregulated the expression of tight junction proteins zonula occludens-1 and claudin-5 and reduced cerebral edema. Takinib effectively suppressed apoptosis via downregulation of cleaved caspase 3 and Bax and reduction of TUNEL-positive stained cell count. Thus, an enhancement of neuronal function and survival was observed post-TBI .
Inflammatory Conditions
- Scientific Field: Immunology
- Summary of Application: Takinib has shown great promise in the treatment of inflammatory conditions. It has been found to inhibit inflammation by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway .
- Methods of Application: The study used Western blot analysis to investigate the effects of Takinib on IL-1β-induced TAK1 phosphorylation and the JAK/STAT pathway in human rheumatoid arthritis synovial fibroblasts (RASFs) in vitro .
- Results or Outcomes: An analysis through Western blot showed an unexpected increase in IL-1β-induced TAK1 phosphorylation—a prerequisite for and indicator of its functional potential—by takinib while simultaneously demonstrating the inhibition of the JAK/STAT pathway .
特性
IUPAC Name |
3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZVVPXKJGOFIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Takinib | |
CAS RN |
1111556-37-6 | |
Record name | Takinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAKINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
For This Compound
10
Citations
… Here, we describe Takinib, a potent and selective TAK1 inhibitor … We demonstrate that Takinib
is an inhibitor of autophosphorylated … Overall, Takinib is an attractive starting point for the …
Number of citations: 116
www.cell.com
… takinib and cytokine secretion analyzed by cytokine/chemokine proteome array. Cytotoxicity
of takinib … Here, we show takinib’s ability to reduce the clinical score in the CIA mouse model …
Number of citations: 35
arthritis-research.biomedcentral.com
… were treated with combination of Takinib, SB203580 or Metformin; … or in combination with
Takinib, SB203580 and metformin … of TNF-α and Takinib reduced BCSCs population in a time …
Number of citations: 2
www.cell.com
… takinib, we isolated the nuclear extract from IL-1β stimulated human RASFs, with or without
takinib … samples treated with either 10 µM takinib or 5 µM tofacitinib (Figure 3a). Surprisingly, …
Number of citations: 5
www.mdpi.com
… the potential neuroprotective impact of takinib on a TBI rat model. A … of takinib, and their
histopathology and behavior were assessed. The results of this study demonstrated that takinib …
Number of citations: 2
papers.ssrn.com
… Our findings demonstrate that Takinib has utility in the treatment … of Takinib we stimulated
THP-1 cells with LPS (10 ng/mL) and IFNγ (50 ng/mL) and treated the cells with Takinib at …
Number of citations: 29
www.nature.com
… Recently, we reported the discovery of takinib, a potent and highly selective … –takinib
complex structure and the structure of IRAK-1/4, here we defined critical contact sites of the takinib …
Number of citations: 18
www.jbc.org
… Here, we describe takinib as a small molecule to bind the atypical P… Takinib is a potent human
TAK1 inhibitor, thus we developed … We demonstrate that takinib and HS220 decrease K63-…
Number of citations: 9
www.cell.com
… Our study showed that takinib administration significantly inhibited phosphorylated TAK1 …
effects of takinib against EBI after SAH. In general, our study demonstrated that takinib could …
Number of citations: 0
www.frontiersin.org
… increase in normal pancreas in Takinib administered KC mice. Taken together our results
suggest that TAK1 is a valuable target for PDAC, and Takinib possesses efficacy against the …
Number of citations: 0
aacrjournals.org
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。